2-Hydroxy-4-methylquinoline-6-sulfonyl chloride

Descripción general

Descripción

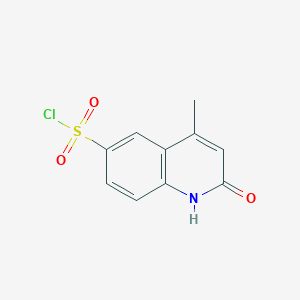

“2-Hydroxy-4-methylquinoline-6-sulfonyl chloride” is an organic compound with the molecular formula C10H8ClNO3S . It is also known as HMQS.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic compound containing two fused rings (a benzene ring and a pyridine ring). In this compound, a sulfonyl chloride group is attached at the 6-position, a hydroxy group at the 2-position, and a methyl group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 257.69 . The melting point of a related compound, 2-Hydroxy-4-methylquinoline, is reported to be 221-223 °C .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

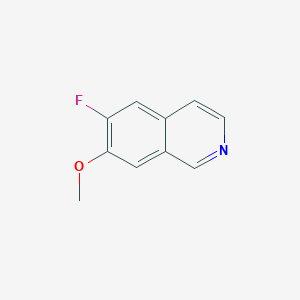

In a study by Ohba et al. (2012), the structural characteristics of similar compounds were analyzed. One derivative, 4-fluoroisoquinoline-5-sulfonyl chloride, was examined for the arrangement of its sulfonyl atoms and the impacts of steric repulsion on its molecular structure. Such studies are crucial for understanding the behavior of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride in various environments (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Cyclization and Sulfonamide Formation

Ukrainets et al. (2014) researched the cyclization of compounds leading to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This type of research is significant for understanding the chemical pathways and potential applications of this compound in creating new chemical entities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Chemoselective Reactions

The work of Silva, Sousa, and Joussef (2009) involved investigating the reactions of similar compounds with sulfonyl chlorides, focusing on the chemoselectivity to yield arylsulfonate ester derivatives. This research is pertinent for understanding how this compound might behave in selective chemical reactions (Silva, Sousa, & Joussef, 2009).

Visible Light-Promoted Reactions

Liu et al. (2016) studied the synthesis of heterocyclic derivatives using visible-light-promoted reactions involving similar sulfonyl chlorides. Understanding the light-promoted reactivity of this compound can expand its applications in organic synthesis (Liu, Cong, Liu, & Sun, 2016).

Copper Catalysis

A study by Liang et al. (2015) on the copper-catalyzed C-H bond sulfonylation of aminoquinolines offers insights into how this compound might be used in copper-catalyzed synthetic processes. This research is essential for understanding the compound's reactivity in the presence of copper catalysts (Liang, Jiang, Ding, Yuan, Shuai, Chen, & Wei, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds can target the respiratory system .

Mode of Action

It’s worth noting that quinoline derivatives are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

Hydroxylation of polyaromatic compounds through cytochromes p450 (cyps) is known to result in potentially estrogenic transformation products .

Propiedades

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEOALFXEBXCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672487 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160370-78-4 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

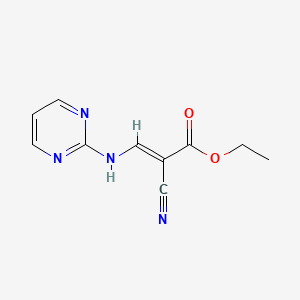

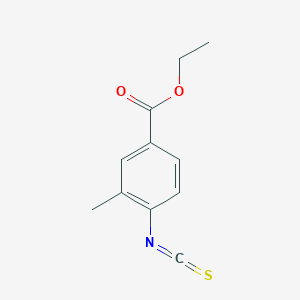

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde](/img/structure/B3059612.png)

![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)

![4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B3059632.png)

![2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B3059634.png)